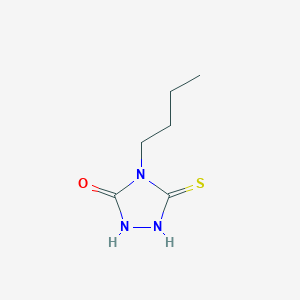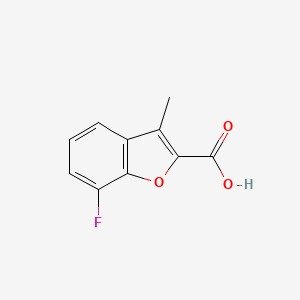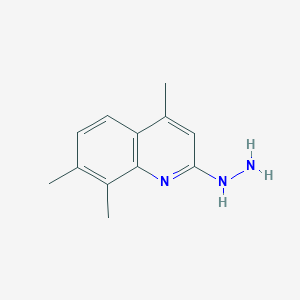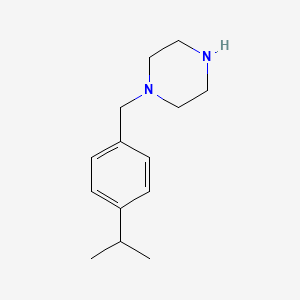
4-(Bis(4-fluorophenyl)methylene)piperidine
Vue d'ensemble
Description
4-(Bis(4-fluorophenyl)methylene)piperidine is a chemical compound with the molecular formula C18H17F2N . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine derivatives involves the use of different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)methylene]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of 4-(Bis(4-fluorophenyl)methylene)piperidine consists of a piperidine ring with a bis(4-fluorophenyl)methylene group attached .Chemical Reactions Analysis
The chemical reactions involving 4-(Bis(4-fluorophenyl)methylene)piperidine are complex. The compound has been used in the synthesis of flunarizine . It has also been involved in bioisosteric replacements in the development of dopamine transporter inhibitors .Physical And Chemical Properties Analysis
4-(Bis(4-fluorophenyl)methylene)piperidine has a molecular weight of 285.3 g/mol . It has a topological polar surface area of 12 Ų and a complexity of 331 . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
“4-(Bis(4-fluorophenyl)methylene)piperidine” is an organic compound with the linear formula C18H17F2N . It is widely used as a building block and reagent in synthesizing other organic compounds .
Pharmaceutical Applications
Compounds with a piperidine moiety, such as “4-(Bis(4-fluorophenyl)methylene)piperidine”, show a wide variety of biological activities. They are a vital fundament in the production of drugs .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives also show antimicrobial properties, making them useful in the development of new antimicrobial drugs .
Analgesic Applications
Piperidine derivatives are used as analgesic agents. They can help to relieve pain and are often used in the development of new pain relief medications .
Anti-inflammatory Applications
Piperidine derivatives are used as anti-inflammatory agents. They can help to reduce inflammation and are often used in the development of new anti-inflammatory medications .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents. They can help to manage symptoms of psychosis and are often used in the development of new antipsychotic medications .
Antihypertensive Applications
Piperidine derivatives are used as antihypertensive agents. They can help to lower high blood pressure and are often used in the development of new antihypertensive medications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[bis(4-fluorophenyl)methylidene]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQGZBGAQFPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369130 | |
| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(4-fluorophenyl)methylene)piperidine | |
CAS RN |
58113-36-3 | |
| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)



